An In-depth Technical Guide to Cyclohexanediaminetetraacetic Acid (CDTA)
An In-depth Technical Guide to Cyclohexanediaminetetraacetic Acid (CDTA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanediaminetetraacetic acid (CDTA), also known as (1,2-Cyclohexylenedinitrilo)tetraacetic acid, is a powerful aminopolycarboxylic acid and a robust chelating agent. Structurally similar to the more widely known Ethylenediaminetetraacetic acid (EDTA), CDTA features a cyclohexane ring backbone which imparts greater lipophilicity and pre-organizes the molecule for metal binding. This structural feature results in the formation of more stable metal complexes compared to EDTA.[1]
CDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, sequestering it within a stable, water-soluble complex. This property makes it invaluable in a wide array of applications, including analytical chemistry for the determination of metal ions, industrial processes for metal ion control, and in biomedical research for mitigating heavy metal toxicity.[2][3]
Chemical and Physical Properties
CDTA is typically available as a white to off-white crystalline powder. Its properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₂N₂O₈ | [4] |
| Molecular Weight | 346.33 g/mol | [4] |
| CAS Number | 482-54-2 (Anhydrous) 13291-61-7 (trans-isomer) 125572-95-4 (Monohydrate) | [4][5][6] |
| Appearance | White to off-white solid/powder | [5] |
| Synonyms | CDTA, CyDTA, (1,2-Cyclohexylenedinitrilo)tetraacetic acid, Complexon IV | [4][7] |
Physical and Chemical Constants
| Property | Value | Reference |
| Melting Point | 213-216 °C (decomposes) | [5] |
| Boiling Point | ~670.8 °C (Predicted) | [5] |
| Density | ~1.48 g/cm³ (Predicted) | [5] |
| Water Solubility | Slightly soluble; 425.4 g/L at 25°C (predicted) | [5][8] |
| Organic Solvent Solubility | Insoluble in most common organic solvents. Soluble in 1N sodium hydroxide and alkali solutions. | [8] |
| pKa Values | pKa1: 1.78 (Predicted), pKa2: 2.53, pKa3: 3.66, pKa4: 6.07, pKa5: 9.68 | [9] |
Chelation Properties and Stability Constants
The primary function of CDTA is its ability to form stable, 1:1 complexes with a vast range of metal ions. The stability of these complexes is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. The pre-organized structure of CDTA, due to its cyclohexane backbone, leads to generally higher stability constants than EDTA for many metal ions.
| Metal Ion | log K (CDTA) | log K (EDTA) |
| Al³⁺ | 17.6 | 16.4 |
| Ca²⁺ | 12.5 | 10.65 |
| Cd²⁺ | 19.4 | 16.5 |
| Co²⁺ | 18.9 | 16.45 |
| Cu²⁺ | 21.3 | 18.78 |
| Fe²⁺ | 16.2 | 14.30 |
| Fe³⁺ | 29.3 | 25.1 |
| Mg²⁺ | 10.3 | 8.79 |
| Mn²⁺ | 16.7 | 13.89 |
| Ni²⁺ | 19.4 | 18.4 |
| Pb²⁺ | 19.7 | 18.0 |
| Zn²⁺ | 18.7 | 16.5 |
| Zr⁴⁺ | 29.6 | 27.9 |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented are representative.[10][11][12]
Synthesis of CDTA
The synthesis of CDTA is typically achieved through the carboxymethylation of 1,2-diaminocyclohexane. A common laboratory and industrial method involves the reaction of 1,2-diaminocyclohexane with chloroacetic acid under alkaline conditions.
Optimized Synthesis Protocol
An optimized synthesis involves a molar ratio of 1:6 for 1,2-diaminocyclohexane to chloroacetic acid. The reaction is maintained at a temperature of 50°C for 7 hours. This method is noted for its mild reaction conditions and relatively low cost.[13]
Below is a diagram illustrating the general synthesis workflow.
Experimental Protocols
CDTA's strong chelating ability is harnessed in various quantitative analytical methods, such as complexometric titrations.
Protocol: Determination of Metal Ion Concentration by Complexometric Titration
This protocol outlines a general procedure for determining the concentration of a metal ion (e.g., Ca²⁺, Mg²⁺, Zn²⁺) in an aqueous sample using a standardized CDTA solution.
Materials:
-
Standardized CDTA solution (e.g., 0.01 M)
-
Aqueous sample containing the metal ion of interest
-
Appropriate buffer solution to maintain a constant pH (e.g., Ammonia-Ammonium Chloride buffer for pH 10)
-
Metallochromic indicator (e.g., Eriochrome Black T for Mg²⁺/Zn²⁺, Calmagite for Ca²⁺)
-
Burette, flasks, and standard laboratory glassware
Methodology:
-
Sample Preparation: Pipette a known volume of the aqueous sample into an Erlenmeyer flask.
-
Dilution: Add deionized water to ensure sufficient volume for observation.
-
Buffering: Add a sufficient amount of the buffer solution to bring the sample to the optimal pH for the indicator and metal-CDTA complex formation.
-
Indicator Addition: Add a few drops of the appropriate metallochromic indicator. The solution will turn the color of the metal-indicator complex.
-
Titration: Titrate the sample with the standardized CDTA solution from a burette. The CDTA will first react with any free metal ions and then begin to displace the metal from the metal-indicator complex.
-
Endpoint Determination: The endpoint is reached when the solution changes color, indicating that all the metal has been complexed by the CDTA. The color change will be from the metal-indicator complex color to the free indicator color.
-
Calculation: The concentration of the metal ion in the sample is calculated based on the volume of CDTA solution used, its concentration, and the initial volume of the sample.
The workflow for this titration is visualized below.
Biological Activity and Mechanism of Action
CDTA is an effective antagonist for heavy metal poisoning, including zinc, lead, and manganese.[14] Its mechanism of action in detoxification is primarily through chelation.
Mechanism of Heavy Metal Detoxification
Heavy metal ions like Cadmium (Cd²⁺), Lead (Pb²⁺), and Manganese (Mn²⁺) can be highly toxic. They exert their toxicity through mechanisms such as inducing oxidative stress, disrupting essential enzyme functions by displacing native metal cofactors, and interfering with cellular signaling pathways.[15]
CDTA, when administered, circulates in the body and binds to these toxic metal ions. The resulting metal-CDTA complex is stable, water-soluble, and can be efficiently excreted from the body, primarily via the kidneys. This process reduces the concentration of free toxic metal ions in tissues and the bloodstream, thereby mitigating their harmful effects.[16][17]
The logical relationship for this detoxification process is shown below.
Toxicology and Safety
While CDTA is a valuable therapeutic and research tool, it is not without toxicological considerations. High doses can lead to adverse effects, and its powerful chelating action can also deplete essential minerals from the body.
Acute Toxicity Data
| Test | Route | Species | Dose (LD₅₀) | Reference |
| LD₅₀ | Oral | Rat | 262 mg/kg | [18] |
| LD₅₀ | Dermal | Guinea Pig | 193 mg/kg | [18] |
| LD₅₀ | Intraperitoneal | Rat | 413 mg/kg | [4] |
A study on developmental toxicity in mice identified a No Observable Adverse Effect Level (NOAEL) for maternal and developmental toxicity at 540 mg/kg/day when administered intraperitoneally. Doses of 1080 mg/kg/day resulted in significant maternal and fetal toxicity.[14]
Safety Precautions:
-
Handle CDTA in a well-ventilated area.[19]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats.[1][6]
-
Avoid breathing dust.[6]
-
Causes skin and serious eye irritation. In case of contact, rinse thoroughly with water.[1][6]
-
It is harmful if swallowed and can be toxic in contact with skin.[18][20]
-
Always consult the material safety data sheet (MSDS) before use.[18][19][20]
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. CDTA is a powerful chelating agent. [thinkdochemicals.com]
- 3. edta chelation therapy: Topics by Science.gov [science.gov]
- 4. 1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid | C14H22N2O8 | CID 10213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Cyclohexylenedinitrilotetraacetic acid | 13291-61-7 [chemicalbook.com]
- 6. trans-1,2-Diaminocyclohexane-N,N,N',N'-tetracetic acid monohydrate CAS 125572-95-4 | 841032 [merckmillipore.com]
- 7. cyclohexanediamine tetraacetic acid, 482-54-2 [thegoodscentscompany.com]
- 8. TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID MONOHYDRATE | 125572-95-4 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. researchgate.net [researchgate.net]
- 11. Chempendix - Formation Constants for metal-EDTA Complexes [sites.google.com]
- 12. laboratorynotes.com [laboratorynotes.com]
- 13. researchgate.net [researchgate.net]
- 14. Developmental toxicity of cyclohexanediaminetetraacetic acid (CDTA) in mice [pubmed.ncbi.nlm.nih.gov]
- 15. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rationale for the Successful Management of EDTA Chelation Therapy in Human Burden by Toxic Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 19. echemi.com [echemi.com]
- 20. media.coreandmain.com [media.coreandmain.com]
